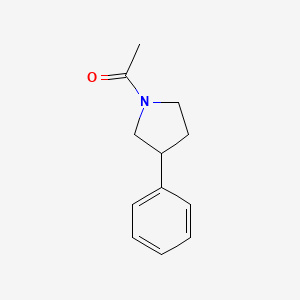

1-(3-Phenylpyrrolidin-1-yl)ethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDMFMGVFKWHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a standard laboratory synthesis for 1-(3-Phenylpyrrolidin-1-yl)ethanone. The document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended for an audience with a background in organic chemistry.

Introduction

This compound is an N-acetylated derivative of 3-phenylpyrrolidine. The synthesis involves the acylation of the secondary amine group of the 3-phenylpyrrolidine starting material. This transformation is a fundamental and widely practiced reaction in organic synthesis, typically proceeding with high efficiency. The most common methods employ either an acyl chloride or an acid anhydride as the acetylating agent in the presence of a base. This guide will focus on a representative procedure using acetyl chloride.

Experimental Protocol: N-Acetylation of 3-Phenylpyrrolidine

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Phenylpyrrolidine

-

Acetyl Chloride (CH₃COCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenylpyrrolidine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 equivalents), to the solution. Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of Acetylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. A white precipitate (triethylammonium chloride) will likely form upon addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

As no specific experimental data for this compound was found in the literature during the compilation of this guide, the following table summarizes the theoretical and expected analytical data for the compound.

| Property | Data |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Expected to be a colorless oil or low-melting solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Yield | >90% (Expected for this type of reaction) |

| ¹H NMR (Predicted) | Signals for phenyl protons (aromatic region), pyrrolidine ring protons, and acetyl methyl protons. |

| ¹³C NMR (Predicted) | Resonances for aromatic carbons, pyrrolidine carbons, and the carbonyl and methyl carbons of the acetyl group. |

| Mass Spec (m/z) | [M+H]⁺ expected at 190.12 |

| IR Spectroscopy (cm⁻¹) | A strong carbonyl (C=O) stretch is expected around 1650 cm⁻¹. |

Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

1-(3-Phenylpyrrolidin-1-yl)ethanone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-(3-Phenylpyrrolidin-1-yl)ethanone. This molecule, belonging to the N-acetylated phenylpyrrolidine class, represents a scaffold of interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.

Chemical Structure and Nomenclature

This compound is a derivative of pyrrolidine featuring a phenyl group at the 3-position and an acetyl group attached to the nitrogen atom. The presence of a chiral center at the C3 position of the pyrrolidine ring means the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture.

Core Mechanism of Action of 1-(3-Phenylpyrrolidin-1-yl)ethanone Derivatives: A Technical Whitepaper for Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a key chemical intermediate in the synthesis of potent monoamine reuptake inhibitors. While not pharmacologically active itself, this compound serves as a critical building block for a novel class of therapeutic agents targeting the serotonin, norepinephrine, and dopamine transport systems. This guide details the synthesis of this compound and its subsequent conversion into active pharmaceutical ingredients (APIs). Furthermore, it elucidates the mechanism of action of these resulting APIs, supported by quantitative data and detailed experimental protocols relevant to their characterization. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a synthetic organic compound that has gained significance in medicinal chemistry as a versatile intermediate. Its rigid pyrrolidine scaffold, coupled with a phenyl substituent, provides a valuable framework for the development of neurologically active compounds. Extensive research has demonstrated its utility in the synthesis of a series of 3-phenyl-pyrrolidine derivatives that exhibit potent inhibitory activity against the reuptake of key monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This document will explore the synthesis of this compound and its role as a precursor to these triple reuptake inhibitors (TRIs), detailing the mechanism of action of the final active molecules.

Synthesis and Chemical Properties

The synthesis of this compound is a critical first step in the generation of the target therapeutic compounds. The process typically involves the acylation of 3-phenylpyrrolidine.

Synthesis of this compound

A common synthetic route involves the reaction of 3-phenylpyrrolidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the resulting acid.

Role as an Intermediate in the Synthesis of Monoamine Reuptake Inhibitors

This compound is a precursor to a series of N-substituted-3-phenyl-pyrrolidine derivatives. The ethanone moiety is typically removed to yield the free amine of the pyrrolidine ring, which is then further functionalized.

Conversion to Active Pharmaceutical Ingredients

The conversion process generally involves the deacetylation of this compound to yield 3-phenylpyrrolidine, followed by N-alkylation with a suitable alkyl halide to introduce the desired pharmacophore.

Mechanism of Action of 3-Phenyl-pyrrolidine Derivatives

The therapeutic efficacy of the 3-phenyl-pyrrolidine derivatives synthesized from this compound stems from their activity as monoamine reuptake inhibitors. These compounds block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1]

By inhibiting these transporters, the active compounds increase the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.[1] This modulation of monoaminergic signaling is a well-established mechanism for the treatment of various neurological and psychiatric disorders, including depression and anxiety.[2]

Signaling Pathway of Monoamine Reuptake Inhibition

The fundamental mechanism involves the binding of the inhibitor to the monoamine transporters on the presynaptic neuron, which prevents the reabsorption of the respective neurotransmitters from the synapse.[2]

Quantitative Data

The inhibitory activity of the final 3-phenyl-pyrrolidine derivatives is quantified by their inhibition constants (Ki) or IC50 values at the respective monoamine transporters. While specific data for compounds derived directly from this compound is proprietary and found within patent literature, the following table represents typical data for this class of compounds.

| Compound Class | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| 3-Phenyl-pyrrolidine Derivatives | 1 - 50 | 1 - 100 | 10 - 500 |

Note: The values presented are representative of the general class of compounds and are for illustrative purposes. Actual values for specific molecules will vary.

Experimental Protocols

The characterization of monoamine reuptake inhibitors involves in vitro assays to determine their potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Protocol Outline:

-

Preparation of Membranes: Cell membranes expressing the human recombinant monoamine transporters (hSERT, hNET, or hDAT) are prepared from stably transfected cell lines (e.g., HEK293 cells).

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Protocol Outline:

-

Preparation of Synaptosomes: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is initiated.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values for uptake inhibition are determined by non-linear regression analysis.

Conclusion

This compound is a pivotal intermediate in the synthesis of a promising class of 3-phenyl-pyrrolidine derivatives that function as monoamine reuptake inhibitors. While the compound itself is not the active agent, its structural attributes are essential for the construction of molecules with high affinity and potency for the serotonin, norepinephrine, and dopamine transporters. The mechanism of action of these final compounds, through the inhibition of monoamine reuptake, represents a significant avenue for the development of novel therapeutics for a range of CNS disorders. The experimental protocols detailed herein provide a robust framework for the preclinical characterization of such compounds, enabling the identification of lead candidates for further development.

References

Spectroscopic Characterization of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of 1-(3-Phenylpyrrolidin-1-yl)ethanone. The information is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and analysis of novel organic compounds. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on the analysis of its chemical structure and known spectroscopic principles for its constituent functional groups: the phenyl ring, the N-acetylated pyrrolidine ring, and the ethanone moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |

| Pyrrolidine-CH (benzylic) | 3.50 - 3.80 | Multiplet | 1H |

| Pyrrolidine-CH₂ (N-CH₂) | 3.20 - 3.70 | Multiplet | 2H |

| Pyrrolidine-CH₂ | 2.00 - 2.40 | Multiplet | 2H |

| Acetyl-CH₃ | 2.10 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 169 - 171 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 129 |

| Pyrrolidine CH (benzylic) | 40 - 45 |

| Pyrrolidine CH₂ (N-CH₂) | 45 - 55 |

| Pyrrolidine CH₂ | 30 - 35 |

| Acetyl CH₃ | 21 - 23 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (amide) | 1640 - 1660 | Strong, sharp absorption |

| C-H (aromatic) | 3000 - 3100 | Medium to weak absorptions |

| C-H (aliphatic) | 2850 - 2960 | Medium to strong absorptions |

| C=C (aromatic) | 1450 - 1600 | Multiple medium to weak absorptions |

| C-N | 1180 - 1360 | Medium absorption |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 189.1154 | Exact mass for C₁₂H₁₅NO |

| [M-CH₃CO]⁺ | 146.0969 | Loss of the acetyl group |

| [C₆H₅CHCH₂]⁺ | 104.0626 | Phenylvinyl fragment |

| [C₆H₅]⁺ | 77.0391 | Phenyl fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (liquid sample) : Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid sample (KBr pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation : Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

Optimize the ion source parameters to achieve stable ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-Depth Technical Guide to 1-(3-Phenylpyrrolidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, and available scientific data for 1-(3-Phenylpyrrolidin-1-yl)ethanone, a molecule of interest in neuroscience and drug discovery. This document is intended to serve as a core resource for researchers engaged in the study and development of novel therapeutics.

Core Chemical Identifiers

While a specific CAS number for the racemic mixture and the (S)-enantiomer of this compound remains elusive in publicly accessible databases, the (R)-enantiomer is registered in PubChem. The identifiers for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are detailed below.

| Identifier Type | Data Point | Source |

| Compound Name | 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone | PubChem[1] |

| PubChem CID | 42083095 | PubChem[1] |

| Molecular Formula | C12H15NO | PubChem[1] |

| Molecular Weight | 189.25 g/mol | PubChem[1] |

| IUPAC Name | 1-[(3R)-3-phenylpyrrolidin-1-yl]ethan-1-one | PubChem[1] |

| Canonical SMILES | CC(=O)N1CC(C1)C2=CC=CC=C2 | PubChem[1] |

| InChI Key | LDKBLKLASBSWIM-SSDOTTSWSA-N | PubChem[1] |

Physicochemical Properties

Detailed physicochemical properties for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are available through public databases.

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 189.115364101 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.115364101 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 195 | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic route for this compound could involve the acylation of 3-phenylpyrrolidine. The choice of acetylating agent and reaction conditions would be critical to achieving a good yield and purity.

General Postulated Synthesis Workflow:

Caption: Postulated workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct biological data for this compound is limited in the available literature. However, research on a structurally related compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, provides valuable insights into the potential neurological effects of the core phenylpyrrolidine scaffold.

A study on this related compound demonstrated significant neuroprotective effects in a glutamate-induced excitotoxicity model in primary newborn rat cortical neuron cultures.[3][4] The compound was shown to reduce neurological deficits, improve neurological symptom regression, and enhance exploratory behavior and reduce anxiety in a rat model of acute focal cerebral ischemia.[3][4] Molecular docking and dynamics simulations suggested that these effects may be mediated through interaction with the AMPA receptor.[3]

These findings suggest that the this compound core may possess neuroprotective and cognitive-enhancing properties, making it a valuable scaffold for the development of novel therapeutics for neurological disorders such as ischemic stroke.

Potential Signaling Pathway Involvement:

Based on the activity of the related compound, a potential mechanism of action could involve the modulation of glutamatergic signaling, specifically through the AMPA receptor.

Caption: Postulated signaling pathway for this compound derivatives.

Future Directions

The available data, although indirect, suggests that this compound and its derivatives are promising candidates for further investigation in the context of neurodegenerative and cognitive disorders. Future research should focus on:

-

Definitive CAS Number Assignment: Establishing unique CAS numbers for the racemic mixture and each enantiomer is crucial for clear scientific communication and regulatory purposes.

-

Development of Stereoselective Synthesis: Efficient and scalable synthetic routes to produce the individual (R)- and (S)-enantiomers are necessary to evaluate their distinct pharmacological profiles.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the precise mechanism of action, efficacy, and safety profile of each stereoisomer. This should include binding assays, functional assays on relevant neuronal receptors, and behavioral studies in animal models of neurological disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to identify the key structural features responsible for the observed biological activity and to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound. The preliminary evidence of neuroprotective and cognitive-enhancing potential warrants a dedicated and systematic investigation into this promising chemical scaffold.

References

- 1. 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone | C12H15NO | CID 42083095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Biological Targets of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Phenylpyrrolidin-1-yl)ethanone is a synthetic compound featuring a core phenylpyrrolidine scaffold. While direct experimental data on its biological targets is limited in publicly available literature, the structural motifs present in this molecule are found in a variety of biologically active compounds. This technical guide consolidates available information on structurally related compounds and employs in silico predictive models to elucidate its potential biological targets. The primary identified potential target is the Tissue Factor/Factor VIIa (TF-FVIIa) complex, a key enzyme in the coagulation cascade. This is based on the known activity of other phenylpyrrolidine-containing molecules. Furthermore, predictive analyses suggest possible interactions with other target classes, including G-protein coupled receptors (GPCRs) and kinases. This document outlines the methodologies for in silico target prediction and provides generalized experimental protocols for the validation of these potential targets, adhering to a rigorous scientific framework for drug discovery and development.

Introduction

The pyrrolidine ring, particularly when substituted with a phenyl group, represents a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The molecule this compound combines this scaffold with an ethanone group, suggesting potential interactions with a range of biological macromolecules. Due to a lack of direct experimental evidence for this specific compound, this guide utilizes a multi-pronged approach, combining evidence from analogous structures with computational predictions to hypothesize its biological targets.

Identified and Predicted Biological Targets

Primary Potential Target: Tissue Factor/Factor VIIa (TF-FVIIa) Complex

The most significant lead for a potential biological target of this compound comes from studies on related phenylpyrrolidine derivatives. Several research efforts have identified inhibitors of the Tissue Factor/Factor VIIa (TF-FVIIa) complex that feature the phenylpyrrolidine scaffold. The TF-FVIIa complex is the primary initiator of the extrinsic coagulation cascade, and its inhibition is a therapeutic strategy for thrombotic disorders.

While no direct binding data for this compound is available, the presence of this core structure in known TF-FVIIa inhibitors strongly suggests that this complex is a primary putative target.

Predicted Target Classes from In Silico Analysis

In the absence of direct experimental data, in silico methods provide a valuable tool for hypothesis generation. Based on the chemical structure of this compound, several online prediction tools and an analysis of the pharmacophore features suggest potential activity at the following target classes:

-

G-Protein Coupled Receptors (GPCRs): The phenylpyrrolidine motif is present in ligands for various GPCRs, including dopaminergic, serotonergic, and adrenergic receptors. The overall shape and electrostatic potential of the molecule may allow it to fit into the binding pockets of certain GPCRs.

-

Kinases: While less common for this specific scaffold, some kinase inhibitors possess fragments that are structurally analogous. Predictive models may suggest low-affinity interactions with certain kinases.

-

Ion Channels: The lipophilic nature of the phenyl group and the presence of the nitrogen atom could facilitate interaction with certain ion channels.

Data Presentation: Predicted and Hypothetical Affinities

As there is no publicly available quantitative experimental data for this compound, the following tables present hypothetical data based on the predicted target classes. These tables are for illustrative purposes to guide potential experimental work.

Table 1: Predicted Binding Affinities for Primary Potential Target

| Target | Predicted Assay Type | Predicted Affinity (Ki) | Confidence Level |

| TF-FVIIa Complex | Enzymatic Inhibition Assay | 10 - 500 nM | High (based on scaffold) |

Table 2: Hypothetical Binding Affinities for Predicted Target Classes

| Target Class | Representative Target | Predicted Assay Type | Hypothetical Affinity (Ki/IC50) | Confidence Level |

| GPCR | Dopamine D2 Receptor | Radioligand Binding Assay | 0.5 - 10 µM | Medium |

| GPCR | Serotonin 5-HT2A Receptor | Radioligand Binding Assay | 1 - 20 µM | Medium |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition Assay | > 20 µM | Low |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to validate the predicted biological targets of this compound.

In Silico Target Prediction Workflow

This protocol outlines a typical virtual screening workflow to identify potential biological targets.

Methodology:

-

Ligand Preparation:

-

The 3D structure of this compound is generated and energy-minimized using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

-

Target Database Selection:

-

A database of known protein structures (e.g., Protein Data Bank - PDB) or target-specific databases (e.g., ChEMBL, BindingDB) is selected.

-

-

Similarity Searching:

-

2D Similarity: The Tanimoto coefficient is used to compare the 2D fingerprint of the query molecule against a database of active compounds.

-

3D Shape Similarity: The 3D shape and pharmacophore features of the query molecule are compared to known ligands.

-

-

Reverse Docking:

-

The query molecule is docked against a panel of protein binding sites from a pre-compiled database of druggable proteins.

-

-

Target Ranking and Filtering:

-

The results from similarity searches and reverse docking are combined and ranked based on scores.

-

The list of potential targets is filtered based on biological relevance and druggability.

-

TF-FVIIa Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against the TF-FVIIa complex.

Methodology:

-

Reagents and Materials:

-

Recombinant human Tissue Factor (TF)

-

Recombinant human Factor VIIa (FVIIa)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Factor X

-

Assay buffer (e.g., HBS with 5 mM CaCl2 and 0.1% BSA)

-

This compound (test compound)

-

Known TF-FVIIa inhibitor (positive control)

-

DMSO (vehicle control)

-

-

Assay Procedure:

-

A solution of TF and FVIIa is pre-incubated in the assay buffer to allow complex formation.

-

The test compound, positive control, or vehicle control is added to the TF-FVIIa complex and incubated.

-

The enzymatic reaction is initiated by adding Factor X.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of Factor Xa generated is measured by adding the chromogenic substrate and monitoring the change in absorbance at 405 nm.

-

-

Data Analysis:

-

The percent inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).

-

GPCR Radioligand Binding Assay

This protocol describes a general method for assessing the binding of this compound to a specific GPCR.

Methodology:

-

Reagents and Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR (e.g., [3H]-Spiperone for D2 receptors)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

This compound (test compound)

-

Known non-labeled ligand for the target GPCR (for non-specific binding determination)

-

Scintillation cocktail

-

-

Assay Procedure:

-

In a multi-well plate, cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated.

-

For determination of non-specific binding, a high concentration of a known non-labeled ligand is used instead of the test compound.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

-

Data Analysis:

-

The radioactivity on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined from the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Caption: Predicted inhibition of the TF-FVIIa complex by this compound.

Caption: Workflow for target identification and validation.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a combination of evidence from structurally related compounds and in silico prediction methods provides a strong rationale for investigating its interaction with the Tissue Factor/Factor VIIa complex. Additionally, a broader screening against GPCRs and kinases is warranted to fully elucidate its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the biological activity of this compound and similar molecules. This approach, integrating computational prediction with experimental validation, is central to modern drug discovery and can accelerate the identification of novel therapeutic agents.

A Comprehensive Technical Review of 1-(3-Phenylpyrrolidin-1-yl)ethanone and Its Analogs for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its versatile stereochemistry and its presence in a multitude of biologically active compounds. Among the vast array of pyrrolidine derivatives, 1-(3-Phenylpyrrolidin-1-yl)ethanone and its analogs represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities from neuroprotective to anticonvulsant effects. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of molecules, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves the N-acetylation of the parent 3-phenylpyrrolidine. While various methods for N-acetylation of amines are well-established in the literature, a general and efficient protocol involves the use of acetic anhydride in the presence of a base or under controlled pH conditions.

A closely related analog, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, has been synthesized through a multi-step process starting from 4-phenylpyrrolidinone-2.[1] This synthesis involves an initial alkylation with ethyl chloroacetate, followed by hydrolysis, activation of the resulting carboxylic acid, and final condensation with taurine.[1] This route highlights a versatile strategy for introducing diverse functionalities at the N-1 position of the pyrrolidine ring.

General Experimental Protocol for N-acetylation:

A detailed, step-by-step protocol for the synthesis of the parent compound, this compound, is provided below. This protocol is a representative example and may be adapted for the synthesis of various analogs.

Synthesis of this compound

-

Materials: 3-Phenylpyrrolidine, Acetic Anhydride, Triethylamine (or other suitable base), Dichloromethane (or other suitable solvent), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography, Solvents for chromatography (e.g., ethyl acetate/hexanes mixture).

-

Procedure:

-

To a solution of 3-phenylpyrrolidine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).

-

Acetic anhydride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Below is a diagram illustrating the general synthetic workflow for the preparation of this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily related to the central nervous system.

Neuroprotective and Nootropic Activities:

Research into 4-phenylpyrrolidone derivatives has revealed significant anticonvulsant and nootropic (cognition-enhancing) activities.[2] For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid demonstrated potent anticonvulsant effects at low doses (2.5 – 5.0 mg/kg), surpassing the efficacy of the reference drug levetiracetam.[2] This compound also exhibited notable nootropic activity, comparable to piracetam.[2] These findings suggest that modifications at the N-1 position of the pyrrolidine ring can profoundly influence the pharmacological profile of these compounds.

A study on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, an analog of the core structure, demonstrated neuroprotective features in in-vitro models of glutamate excitotoxicity and improved cognitive function in animal models of ischemic stroke.[1] In silico predictions for this compound suggested potential antianginal, nootropic, antihypoxic, and cytoprotective effects.[1]

Anticonvulsant Activity:

The anticonvulsant properties of pyrrolidine derivatives have been a subject of considerable investigation. The structural similarity of some of these analogs to the racetam class of drugs, known for their nootropic effects and, in some cases, anticonvulsant activity, provides a rationale for their observed biological effects.[2]

Structure-Activity Relationship (SAR) Insights:

While a comprehensive quantitative SAR study specifically for this compound and its close analogs is not yet available in the public domain, some general trends can be inferred from the existing literature on broader classes of pyrrolidine derivatives.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl group are expected to significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross the blood-brain barrier and interact with its biological target.

-

Modifications of the Acetyl Group: Alterations to the N-acetyl moiety, such as replacing the methyl group with larger alkyl or aryl groups, or introducing different functional groups, can influence the steric and electronic profile of the molecule, potentially leading to changes in potency and selectivity.

-

Stereochemistry: The stereochemistry at the C-3 position of the pyrrolidine ring is likely to be a critical determinant of biological activity, as is common with many chiral drug molecules.

Potential Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways for this compound and its analogs are not yet fully elucidated. However, based on their observed neuroprotective and anticonvulsant activities, several potential mechanisms can be hypothesized.

Modulation of Ion Channels: The structural features of these compounds may allow them to interact with various ion channels in the central nervous system, such as sodium or calcium channels, which are known targets for many anticonvulsant drugs.

GABAergic System Enhancement: Another plausible mechanism is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), a common mechanism of action for many anxiolytic and anticonvulsant agents.

AMPA Receptor Modulation: Molecular docking and dynamics studies on a related phenylpyrrolidinone derivative suggested a potential interaction with the AMPA receptor, a key player in synaptic plasticity and excitotoxicity.[1]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to neuroprotection.

Quantitative Data Summary

A comprehensive table of quantitative biological data for a series of this compound analogs is not yet available in the public literature. Further focused studies are required to generate such data to enable a detailed quantitative structure-activity relationship (QSAR) analysis.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. The available literature suggests significant potential for neuroprotective, nootropic, and anticonvulsant activities. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish a clear structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates based on this versatile chemical framework. This in-depth guide serves as a foundational resource to stimulate and guide further exploration in this exciting area of medicinal chemistry.

References

In Silico Modeling and Docking Studies of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a novel compound with therapeutic potential. This document outlines the methodologies for computational analysis, presents simulated data, and visualizes the experimental workflows and potential signaling pathways.

Introduction

This compound is a synthetic compound belonging to the pyrrolidine class of molecules. Derivatives of pyrrolidine are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools in modern drug development, enabling the prediction of binding affinities and the elucidation of interaction mechanisms between a ligand and its biological target.[3][4] This guide details a hypothetical in silico investigation of this compound against a plausible therapeutic target, C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory diseases.[5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its related structures is presented in Table 1. These properties are crucial for predicting the pharmacokinetic profile of a compound.

| Property | This compound | 2-Phenyl-1-pyrrolidin-1-ylethanone[6] | 1-(Pyrrolidin-3-yl)ethanone[7] |

| Molecular Formula | C12H15NO | C12H15NO | C6H11NO |

| Molecular Weight ( g/mol ) | 189.25 | 189.25 | 113.16 |

| XLogP3-AA | 1.8 | 1.8 | -0.4 |

| Hydrogen Bond Donor Count | 0 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 2 |

| Rotatable Bond Count | 2 | 2 | 1 |

| Exact Mass (Da) | 189.115364 | 189.115364 | 113.084064 |

| Topological Polar Surface Area (Ų) | 20.3 | 20.3 | 37.3 |

Table 1: Computed Physicochemical Properties

In Silico Methodology

The following sections detail the proposed experimental protocols for the in silico analysis of this compound.

Homology Modeling of the Target Protein

As the crystal structure of CCR1 may not be readily available, homology modeling can be employed to build a three-dimensional model.[5]

Protocol:

-

Template Selection: A suitable template structure with high sequence identity and resolution (e.g., PDB ID: 4EA3) is identified using a BLAST search against the Protein Data Bank (PDB).[5]

-

Sequence Alignment: The target sequence of human CCR1 is aligned with the template sequence.

-

Model Building: A 3D model of CCR1 is generated using software such as MODELLER or SWISS-MODEL.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

Protocol:

-

2D to 3D Conversion: The 2D structure of the ligand is sketched using chemical drawing software and converted to a 3D structure.

-

Energy Minimization: The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Charge Assignment: Gasteiger charges are assigned to the ligand atoms.

Molecular Docking

Molecular docking is performed to predict the binding mode and affinity of the ligand to the receptor.

Protocol:

-

Receptor Preparation: The prepared 3D model of CCR1 is loaded into docking software like AutoDock Vina.[8] Polar hydrogens are added, and non-polar hydrogens are merged.

-

Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

Docking Simulation: The prepared ligand is docked into the receptor's active site using the Lamarckian Genetic Algorithm.[4]

-

Pose Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the active site residues.

ADME/T Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of the compound are predicted using computational tools.

Protocol:

-

Input: The SMILES string of this compound is submitted to an online server like SwissADME or preADMET.

-

Analysis: Various pharmacokinetic and toxicological parameters are calculated, including gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.

Results and Discussion

This section presents hypothetical results from the in silico studies.

Molecular Docking Analysis

The docking study of this compound with the homology-modeled CCR1 receptor revealed a favorable binding affinity. The predicted binding energies and interacting residues are summarized in Table 2.

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| This compound | -8.5 | Tyr113, Gln188, Arg205 |

| Reference Inhibitor | -9.2 | Tyr113, Asn253, Ile274 |

Table 2: Docking Results

The phenyl group of the ligand is predicted to form a π-π stacking interaction with the aromatic ring of Tyr113, a key residue for ligand anchoring.[5] The carbonyl oxygen of the ethanone moiety may form a hydrogen bond with the side chain of Gln188, while the pyrrolidine nitrogen could interact with Arg205 through a salt bridge.

ADME/T Profile

The in silico ADME/T prediction suggests that this compound possesses drug-like properties. A summary of the predicted properties is provided in Table 3.

| Parameter | Predicted Value |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| Lipinski's Rule of Five Violations | 0 |

| Ames Toxicity | Non-mutagenic |

Table 3: Predicted ADME/T Properties

The compound is predicted to have good oral bioavailability and a low risk of toxicity. The lack of blood-brain barrier permeability suggests a lower potential for central nervous system side effects.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving CCR1.

Caption: Experimental workflow for in silico analysis.

Caption: Proposed CCR1 signaling pathway inhibition.

Conclusion

The in silico modeling and docking studies presented in this guide provide a theoretical framework for the investigation of this compound as a potential therapeutic agent. The hypothetical results suggest that this compound could be a promising inhibitor of the CCR1 receptor, with favorable drug-like properties. These computational findings warrant further experimental validation to confirm the biological activity and therapeutic potential of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-1-pyrrolidin-1-ylethanone | C12H15NO | CID 3599105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Unveiling 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide to a Novel Pyrrolidine Derivative

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential biological activities of the novel compound, 1-(3-Phenylpyrrolidin-1-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited specific literature available on this compound, this guide is constructed from established chemical principles, synthesis methodologies for related compounds, and in silico predictions.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and favorable physicochemical properties make it a privileged motif in drug discovery. The introduction of a phenyl group at the 3-position and an acetyl group on the nitrogen atom, as in this compound, creates a molecule with potential for diverse biological interactions. While specific research on this exact molecule is not prominent in the public domain, its structural components suggest a number of potential applications.

Predicted Physicochemical Properties

To facilitate further research and development, the key physicochemical properties of this compound have been predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 | g/mol |

| LogP | 1.85 | |

| Topological Polar Surface Area (TPSA) | 20.3 | Ų |

| Number of Hydrogen Bond Acceptors | 1 | |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Rotatable Bonds | 1 |

Table 1: Predicted Physicochemical Properties of this compound. Data generated from computational predictive tools.

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the N-acetylation of the commercially available starting material, 3-phenylpyrrolidine. This is a standard and high-yielding chemical transformation.

General Synthesis Workflow

The logical workflow for the synthesis of the target compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for N-Acetylation

This protocol describes a standard procedure for the N-acetylation of a secondary amine.

Materials:

-

3-Phenylpyrrolidine

-

Acetic anhydride or Acetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 3-phenylpyrrolidine (1.0 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule allow for informed hypotheses regarding its potential pharmacological activities. The pyrrolidine scaffold is a key component of many compounds targeting the central nervous system (CNS).

In Silico Predicted Biological Activities

Based on its structure, several potential biological activities can be predicted. These predictions provide a starting point for future in vitro and in vivo investigations.

| Predicted Activity | Potential Target(s) |

| CNS Activity | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma Receptors |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes |

| Analgesic | Opioid receptors (mu, delta, kappa) |

Table 2: In Silico Predicted Biological Activities for this compound.

Hypothetical Signaling Pathway Involvement

Given the predicted CNS activity, this compound could potentially modulate neurotransmitter signaling pathways. For instance, if it acts as a dopamine reuptake inhibitor, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Caption: Hypothetical modulation of dopaminergic signaling by this compound.

Conclusion

This compound represents a novel chemical entity with a straightforward synthetic route. While experimental data on its biological activity is currently lacking, in silico predictions suggest potential applications in neuroscience and anti-inflammatory research. This technical guide provides a foundational resource for researchers interested in exploring the properties and potential of this and related pyrrolidine derivatives. Further experimental validation is necessary to confirm the predicted properties and explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Phenylpyrrolidin-1-yl)ethanone in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general protocol for the initial in vitro evaluation of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a compound with limited publicly available biological data. The proposed concentration ranges and experimental designs are based on the activities of structurally related phenylpyrrolidine derivatives.[1][2][3] Researchers must perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays. Appropriate safety precautions should be taken when handling this compound, as outlined in its Safety Data Sheet (SDS).[4][5][6]

Introduction

This compound is a synthetic organic compound featuring a phenylpyrrolidine scaffold. The pyrrolidine ring is a prevalent motif in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][7] For instance, certain thiophen-containing pyrrolidine derivatives have shown anticancer activity against MCF-7 and HeLa cells with IC50 values in the micromolar range (17-30 µM).[1][2] Furthermore, a novel phenylpyrrolidine derivative demonstrated neuroprotective effects in a glutamate-induced neurotoxicity model in primary rat cortical neurons.[3]

Given the therapeutic potential of related compounds, this compound is a candidate for screening in various cell-based assays. This document outlines a comprehensive protocol for its initial characterization in a cell culture setting, including stock solution preparation, cytotoxicity assessment, and a general method for evaluating its impact on a representative signaling pathway.

Physicochemical Properties and Stock Solution Preparation

Before initiating cell-based experiments, it is essential to prepare a high-concentration stock solution of the compound.

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

-

Appearance: Typically a solid or oil.

-

Solubility: While specific data is limited, compounds of this nature are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Protocol for Stock Solution Preparation (100 mM in DMSO):

-

Safety First: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5]

-

Weighing: Accurately weigh 18.93 mg of the compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Protocols

Cell Culture and Maintenance

-

Select a cell line relevant to the research hypothesis (e.g., MCF-7 for breast cancer, SH-SY5Y for neurobiology).

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.

Protocol for Determining Cytotoxicity (MTT Assay)

This initial experiment is crucial for identifying the concentration range of the compound that is non-toxic to the cells, which will inform the concentrations used in subsequent functional assays.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Dilution: Prepare a series of working solutions by diluting the 100 mM stock solution in complete cell culture medium. A common starting range for novel compounds, based on analogs, is from 0.1 µM to 100 µM.[1][3] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration).

-

Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines.

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 48 | 25.4 |

| HeLa (Cervical Cancer) | 48 | 38.1 |

| SH-SY5Y (Neuroblastoma) | 48 | > 100 |

| HEK293 (Normal Kidney) | 48 | 85.2 |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the biological activity of this compound.

Caption: Workflow for in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway Diagram

Based on the known anti-inflammatory and anticancer activities of related pyrrolidine derivatives, a plausible mechanism of action could involve the modulation of the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.nl [fishersci.nl]

- 6. capotchem.com [capotchem.com]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Phenylpyrrolidine Derivative in Neuroscience Research

Disclaimer: Information regarding the specific compound 1-(3-Phenylpyrrolidin-1-yl)ethanone in neuroscience research is limited in publicly available literature. These application notes are based on a closely related and well-studied derivative, Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (henceforth referred to as "Compound 1"), which has demonstrated significant potential as a tool for investigating neuroprotection and cognitive function.

Introduction

Compound 1 is a novel phenylpyrrolidine derivative that has shown promising neuroprotective and nootropic effects in preclinical studies.[1][2] Investigated for its potential to ameliorate cognitive deficits following cerebral ischemia, this compound serves as a valuable research tool for studying mechanisms of neurodegeneration, excitotoxicity, and cognitive restoration.[1][2] In silico and in vitro evidence suggests a neuroprotective mechanism partially mediated through the modulation of AMPA receptor function and reduction of glutamate-induced excitotoxicity.[1][2] In vivo studies in rodent models of ischemic stroke have demonstrated its ability to reduce neurological deficits, decrease anxiety, and improve exploratory behavior.[1] These properties make it a subject of interest for researchers in neuropharmacology, stroke recovery, and drug development for neurodegenerative disorders.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key quantitative data from in vitro and in vivo studies of Compound 1.

Table 1: In Vitro Neuroprotective Effect of Compound 1 Against Glutamate Excitotoxicity

| Concentration of Compound 1 | Cell Survival Rate Increase (%) | Experimental Model |

| 50 µM | 37 | Glutamate-treated cortical neurons from newborn Wistar rats[1][2] |

Table 2: In Vivo Behavioral Effects of Compound 1 in Rodent Models

| Behavioral Test | Parameter Measured | Effect of Compound 1 |

| Open Field Test | Immobility Time | Reduced vs. control[1] |

| Open Field Test | Center Sector Crossings | Improved vs. control[1] |

| Open Field Test | Vertical Activity | Improved vs. control[1] |

| Light-Dark Box Test | Time in Light Compartment | Reduced vs. control (indicating anxiety reduction)[1] |

Table 3: In Vivo Neurorestorative Effects of Compound 1 in a Rat Stroke Model

| Assessment | Parameter Measured | Effect of Compound 1 |

| Neurological Deficit | Neurological Score | Significantly reduced deficit[1][2] |

| Neurological Recovery | Symptom Regression | Improved regression of symptoms[1][2] |

Proposed Signaling and Mechanism of Action

Compound 1 is hypothesized to exert its neuroprotective effects by modulating glutamate signaling pathways, particularly involving the AMPA receptor. In the context of ischemic stroke, excessive glutamate release leads to over-activation of receptors like AMPA and NMDA, causing an influx of Ca2+ and subsequent excitotoxic cell death. Compound 1 may mitigate this cascade, thereby preserving neuronal integrity.

Caption: Proposed mechanism of Compound 1 in mitigating ischemic neuronal damage.

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate Excitotoxicity

This protocol is designed to assess the neuroprotective effects of Compound 1 against glutamate-induced cell death in primary cortical neuron cultures.

Materials:

-

Primary cortical neurons isolated from newborn Wistar rats (0-1 day).

-

Neurobasal medium with supplements.

-

Poly-D-lysine coated culture plates.

-

Compound 1 (Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate).

-

L-Glutamic acid.

-

Cell viability assay kit (e.g., MTT, LDH).

-

Sterile PBS, DMSO.

Procedure:

-

Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard laboratory protocols. Grow cells for 7-10 days in vitro (DIV) to allow for maturation.

-

Compound Preparation: Prepare a stock solution of Compound 1 in an appropriate solvent (e.g., sterile water or PBS). Serially dilute to final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

-

Pre-treatment: Pre-treat the neuronal cultures with different concentrations of Compound 1 for a specified period (e.g., 2 hours) before glutamate exposure. Include a vehicle-only control group.

-

Glutamate Challenge: Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50 µM.[1] Maintain a control group with no glutamate exposure.

-

Incubation: Incubate the plates for a standard duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Measure cell viability using a standard assay like MTT.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control group. A significant increase in survival in the Compound 1-treated groups compared to the glutamate-only group indicates a neuroprotective effect.[1]

In Vivo Experimental Workflow: Rodent Stroke Model

The following diagram and protocol outline a typical workflow for evaluating the efficacy of Compound 1 in a transient Middle Cerebral Artery Occlusion (t-MCAO) rat model of ischemic stroke.

Caption: Experimental workflow for in vivo evaluation in a rat stroke model.

Protocol: Transient Middle Cerebral Artery Occlusion (t-MCAO) in Rats

This protocol describes the surgical procedure to induce a temporary focal cerebral ischemia. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Male Wistar rats (250-300g).

-

Anesthesia (e.g., isoflurane or ketamine/xylazine).

-

Surgical microscope.

-

4-0 nylon monofilament with a silicon-coated tip.

-

Surgical instruments (scissors, forceps, vessel clips).

-

Sutures.

-

Heating pad to maintain body temperature.

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Shave and sterilize the ventral neck area.

-

Vessel Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion:

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA with vessel clips.

-

Make a small incision in the ECA stump.

-

Introduce the silicon-coated 4-0 monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler, confirms occlusion.

-

-

Ischemia Duration: Keep the filament in place for the desired duration of ischemia (e.g., 60-90 minutes).

-

Reperfusion: Gently withdraw the filament to allow reperfusion.

-

Wound Closure: Remove the vessel clips, ligate the ECA stump, and close the neck incision with sutures.

-

Post-Operative Care: Administer analgesics and allow the animal to recover in a warm, clean cage. Monitor for adverse events. Compound 1 or vehicle is typically administered shortly after reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-surgery using a standardized scoring system (e.g., Bederson scale) to confirm successful stroke induction and assess treatment effects.

Behavioral Assessment Protocols

Protocol: Open Field Test

This test assesses general locomotor activity and anxiety-like behavior.

-

Place the rat in the center of a square arena (e.g., 100x100 cm).

-

Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

-

Use an automated tracking system or video recording to measure:

-

Total distance traveled.

-

Time spent in the center versus the periphery.

-

Number of crossings into the center zone.

-

Rearing frequency (vertical activity).

-

Immobility time.

-

-

Clean the arena thoroughly between animals. An increase in center time and activity is associated with reduced anxiety and improved exploratory drive.

Protocol: Light-Dark Box Test

This test measures anxiety based on the conflict between exploring a novel environment and avoiding a brightly lit area.

-

The apparatus consists of a small, dark, enclosed compartment and a larger, brightly lit compartment, connected by an opening.

-

Place the rat in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore both compartments for a fixed period (e.g., 5-10 minutes).

-

Record:

-

Latency to first enter the dark compartment.

-

Total time spent in the light compartment.

-

Number of transitions between compartments.

-

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the light compartment.

Logical Relationship of Effects

The observed therapeutic effects of Compound 1 can be logically linked from its proposed molecular action to the organism-level behavioral improvements.

Caption: Logical flow from molecular action to behavioral outcomes for Compound 1.

References

Application Notes and Protocols for Phenylpyrrolidine Analogs in Drug Discovery Screening

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3][4][5] The introduction of a phenyl group to the pyrrolidine core creates a versatile pharmacophore, the phenylpyrrolidine moiety, which has been explored for its potential in various therapeutic areas. This document provides an overview of the application of phenylpyrrolidine-containing compounds in drug discovery screening, with a focus on a representative, hypothetical compound, 1-(3-phenylpyrrolidin-1-yl)ethanone, as a case study to illustrate potential screening protocols and data analysis.

Note: Extensive literature searches did not yield specific biological activity or drug discovery screening data for this compound. Therefore, the following application notes and protocols are presented as a generalized example based on the known activities of similar phenylpyrrolidine derivatives and are intended to serve as a template for researchers working with this class of compounds.

Hypothetical Biological Target: Monoamine Reuptake Inhibition

Many psychoactive drugs feature a phenylpyrrolidine scaffold and are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). For the purpose of this application note, we will hypothesize that this compound and its analogs are being screened for their ability to inhibit these transporters.

Signaling Pathway

Caption: Hypothetical mechanism of action for a phenylpyrrolidine analog as a monoamine transporter inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen of this compound and a small library of its analogs against the dopamine, norepinephrine, and serotonin transporters.

| Compound ID | Structure | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| PPA-001 | This compound | 150 | 320 | >10,000 |

| PPA-002 | 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)ethanone | 85 | 150 | 8,500 |

| PPA-003 | 1-(3-(3-Methoxyphenyl)pyrrolidin-1-yl)ethanone | 210 | 450 | >10,000 |

| PPA-004 | 1-(3-Phenylpyrrolidin-1-yl)propan-1-one | 180 | 350 | >10,000 |

Experimental Protocols